molecular formula C22H17ClFN3O3S B14117123 N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14117123
M. Wt: 457.9 g/mol
InChI Key: IARYDGXNFJYRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Key Features The compound, with CAS No. 1105223-65-1, is a thieno[3,2-d]pyrimidine derivative characterized by:

  • A thieno[3,2-d]pyrimidine core with 2,4-dioxo functional groups.
  • A 2-chloro-4-methylphenyl group attached via an acetamide linker.
  • A 4-fluorobenzyl substituent at position 3 of the heterocyclic core.

Properties

Molecular Formula

C22H17ClFN3O3S

Molecular Weight

457.9 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H17ClFN3O3S/c1-13-2-7-17(16(23)10-13)25-19(28)12-26-18-8-9-31-20(18)21(29)27(22(26)30)11-14-3-5-15(24)6-4-14/h2-10H,11-12H2,1H3,(H,25,28)

InChI Key

IARYDGXNFJYRIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)Cl

Origin of Product

United States

Biological Activity

N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to summarize existing research regarding its biological activity, including its effects on various biological systems and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H18ClFN3O3SC_{20}H_{18}ClFN_3O_3S, with a molecular weight of approximately 406.8 g/mol. The presence of functional groups such as the thieno[3,2-d]pyrimidine moiety contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

The mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound likely binds to the active site of tyrosinase or other target enzymes through non-covalent interactions, disrupting normal enzymatic activity.
  • Cellular Uptake : Structural features may facilitate cellular uptake and interaction with intracellular targets.

Case Studies

  • Tyrosinase Inhibition Study :
    • A study involving various analogs showed that modifications in the phenyl rings significantly influenced tyrosinase inhibition potency. The most potent analogs were found to inhibit enzyme activity by up to 220 times more effectively than standard inhibitors like kojic acid .
  • Cytotoxicity Assessment :
    • In a cell viability assay using B16F10 murine melanoma cells, several analogs including those structurally similar to our compound were tested at varying concentrations. Results indicated no significant cytotoxicity at concentrations below 20 µM over 72 hours for some compounds, while others exhibited dose-dependent cytotoxic effects .

Data Tables

Compound NameMolecular FormulaMolecular WeightTyrosinase Inhibition (IC50)
N-(2-chloro-4-methylphenyl)-...C20H18ClFN3O3S406.8 g/molTBD
Analog 1C18H16ClF350 g/mol0.05 µM
Analog 2C19H15F370 g/mol0.02 µM

Note: TBD = To Be Determined

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular formula : C₂₁H₁₆ClN₃O₂S.
  • Molecular weight : 409.888 g/mol.
  • H-bond donors/acceptors: 1 donor, 4 acceptors .

This structure combines aromatic, halogenated, and electron-withdrawing groups, which are critical for interactions in biological or material science applications.

Structural Features

Thieno[3,2-d]pyrimidine vs. Pyrimidine/Pyrazine Derivatives
  • Compound 3 (): Features a pyrazine core (N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide). The pyrazine ring lacks sulfur but retains similar hydrogen-bonding capabilities .
  • Compound 1 () : Incorporates a pyrimidine-thioether linkage with a 4-chlorophenyl group. The 1,3,4-oxadiazole moiety introduces additional hydrogen-bonding sites, contrasting with the target’s dioxo groups .
Substituent Analysis
  • Halogenated Aryl Groups :
    • The target’s 2-chloro-4-methylphenyl and 4-fluorobenzyl groups enhance lipophilicity, comparable to 2-(4-chlorophenyl)acetamide derivatives () .
    • ’s chromen-4-one analog includes 3-fluoro-4-isopropoxyphenyl groups, which improve solubility via the isopropoxy substituent .

Physicochemical Properties

Property Target Compound N-(3,4-difluorophenyl)-2-(4-chlorophenyl)acetamide 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide
Molecular Weight 409.888 g/mol 281.69 g/mol 568.05 g/mol
Melting Point Not reported 394–396 K Not reported
H-Bond Acceptors 4 3 8
Key Substituents 4-fluorobenzyl, thienopyrimidine 4-chlorophenyl, 3,4-difluorophenyl 4-nitrophenyl, oxadiazole-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.